N-benzylhexan-2-amine
Overview
Description
N-benzylhexan-2-amine, also known as beta-phenylisobutylamine, is a psychoactive drug that is structurally similar to amphetamines. It has a molecular formula of C13H21N and a molecular weight of 191.31 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a hexan-2-amine . The exact structure can be determined using various analytical methods such as mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound such as its melting point, boiling point, density, and refractive index are not available .Scientific Research Applications
Catalytic Reductive Aminations
N-Benzylhexan-2-amine is an amine that can be synthesized through catalytic reductive aminations, a class of reactions essential for producing various kinds of amines. These processes are crucial in synthesizing pharmaceuticals, agrochemicals, and biomolecules. Catalytic reductive aminations involve coupling carbonyl compounds with amines or nitro compounds, using suitable catalysts and hydrogen, to produce primary, secondary, and tertiary amines, including N-methylamines and molecules for life science applications (Murugesan et al., 2020).
Intermolecular C-H Amination
Intermolecular C-H amination using O-benzoyl hydroxylamines and Pd catalysts represents another significant approach in synthesizing tertiary and secondary arylalkyl amines from benzoic acids, which are vital in pharmaceutical research (Yoo et al., 2011).
Rhodium-Catalyzed C-H Amination
This compound can also be synthesized via rhodium-catalyzed C-H amination of 2-arylquinazolin-4(3H)-one with N-alkyl-O-benzoyl-hydroxylamines. This method shows high efficiency and good functional group tolerance, useful for synthesizing complex drug targets (Zhang et al., 2018).
Electrochemically Initiated Oxidative Amination
Electrochemically initiated oxidative amination of benzoxazoles to form 2-aminobenzoxazoles represents another application. This method avoids the use of excess chemical oxidant and reduces waste, making it an environmentally friendly approach (Gao et al., 2014).
Graphene-Co-Shelled Reusable Ni/NiO Nanoparticles
This compound can be synthesized using graphene-co-shelled reusable Ni/NiO nanoparticles for the synthesis of amines under mild conditions. This process offers cost-effective access to various functionalized and structurally diverse amines, including drugs and steroid derivatives (Liu et al., 2020).
Properties
IUPAC Name |
N-benzylhexan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-4-8-12(2)14-11-13-9-6-5-7-10-13/h5-7,9-10,12,14H,3-4,8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYBESIVESNUBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628780 | |
Record name | N-Benzylhexan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61806-77-7 | |
Record name | N-(1-Methylpentyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61806-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzylhexan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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